5-Methylisoxazole-3-carboxylic acid (CAS 3405-77-4) is a highly versatile heterocyclic building block characterized by a 5-methyl substitution and a 3-carboxylic acid group on an isoxazole core. With a molecular weight of 127.10 g/mol, a melting point of approximately 168 °C, and a predicted pKa of 3.46, this compound serves as a critical precursor in medicinal chemistry and agrochemical synthesis . In industrial and laboratory procurement, it is primarily selected for its ability to introduce a rigid, polar pharmacophore that dictates precise spatial geometries in downstream amides and esters. Its specific regiochemistry is fundamental to its utility in synthesizing target-specific bioactive molecules, including GABAA receptor inverse agonists and GPR109a-targeted antilipolytic agents, where the exact positioning of the methyl and carboxylate groups governs both chemical processability and biological efficacy [1].
Substituting 5-methylisoxazole-3-carboxylic acid with its regioisomer, 3-methylisoxazole-5-carboxylic acid (CAS 4857-42-5), or an unsubstituted isoxazole-3-carboxylic acid, fundamentally alters the spatial orientation and steric profile of the resulting derivatives . In pharmacological applications, such as the synthesis of GPR109a agonists, the exact 3-carboxylate geometry is required to maintain coplanarity and facilitate critical hydrogen bonding between the amide NH and the carbonyl group [1]. Using the 5-carboxylate regioisomer shifts this binding axis, leading to a profound loss of target receptor affinity. Furthermore, the 5-methyl group provides specific steric hindrance and lipophilicity that prevents rapid metabolic degradation; omitting it or shifting it to the 3-position alters the molecule's pKa and solubility profile, directly impacting synthetic coupling yields and downstream formulation compatibility.
In comparative in vivo studies of free fatty acid (FFA) mobilization, 5-methylisoxazole-3-carboxylic acid (5-MICA) demonstrates stronger antilipolytic activity than its regioisomer, 3-methylisoxazole-5-carboxylic acid (3-MICA). Administration of low doses (20 μg/kg s.c.) of 5-MICA significantly depresses plasma levels of unesterified fatty acids, outperforming 3-MICA in direct potency [1]. This quantitative difference is attributed to the optimal binding geometry of the 3-carboxylate position within the GPR109a receptor pocket, making it the superior baseline scaffold.
| Evidence Dimension | In vivo depression of unesterified fatty acids (UFA) |
| Target Compound Data | High potency at 20 μg/kg s.c. dose |
| Comparator Or Baseline | 3-methylisoxazole-5-carboxylic acid (3-MICA) |
| Quantified Difference | 5-MICA is quantitatively more potent than 3-MICA at equivalent low-dose thresholds |
| Conditions | In vivo rat model, subcutaneous administration |
Procurement of the 5-methyl-3-carboxylate regioisomer is essential for synthesizing highly potent lipid-lowering agents, as the alternative regioisomer yields inferior baseline efficacy.
When incorporated into triazolophthalazine scaffolds, the 5-methylisoxazole-3-yl moiety provides optimal functional selectivity for the GABAAα5 receptor subtype over α1, α2, and α3 subtypes [1]. Compared to alternative heterocycles like 3-furan or unsubstituted rings, derivatives synthesized from 5-methylisoxazole-3-carboxylic acid act as full inverse agonists at the α5 subtype, maximizing the therapeutic window for cognitive enhancement while minimizing sedative off-target effects.
| Evidence Dimension | Functional selectivity and inverse agonism at GABAAα5 |
| Target Compound Data | Identified as the optimal heterocycle yielding full inverse agonism |
| Comparator Or Baseline | Alternative heterocycles (e.g., 3-furan) and unsubstituted analogs |
| Quantified Difference | Provides maximum functional selectivity for GABAAα5 over α1/α2/α3 subtypes |
| Conditions | In vitro receptor binding and functional electrophysiology assays |
Selecting this specific building block is critical for CNS drug developers aiming to eliminate off-target sedative effects associated with non-selective GABAA receptor binding.
In the development of isoxazole hydrazide inhibitors targeting the system xc- transporter, derivatives synthesized from 5-methylisoxazole-3-carboxylic acid exhibit the highest level of inhibitory activity while maintaining structural stability [1]. For instance, ethyl 4-((E)-1-(2-hydroxybenzoyl-hydrozono)ethyl)-5-methylisoxazole-3-carboxylic acid achieved maximal inhibition comparable to the benchmark inhibitor NEIH at 500 μM. Unlike alternative functionalized aryl rings that suffer from spontaneous ring-closure degradation (e.g., forming isoxazolo[3,4-d]pyridazinones), the 5-methyl-3-carboxylate core ensures high-yield library generation without loss of biological activity [1].
| Evidence Dimension | Yield and biological activity retention during hydrazide derivatization |
| Target Compound Data | Produces stable isoxazole hydrazides with maximal Sxc- inhibition |
| Comparator Or Baseline | Isoxazolo[3,4-d]pyridazinones and alternative functionalized aryl rings |
| Quantified Difference | Avoids spontaneous ring-closure degradation, maintaining full transporter inhibitory activity |
| Conditions | Microwave-accelerated synthesis and subsequent in vitro stability assay |
Procurement of this specific building block ensures synthetic stability during hydrazide library generation, preventing yield losses from unwanted cyclization.
5-Methylisoxazole-3-carboxylic acid possesses a predicted pKa of 3.46, making it a stronger acid compared to extended aliphatic isoxazole derivatives (e.g., 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid, pKa 3.68) or typical aliphatic carboxylic acids (pKa ~4.5-5.0). This specific acidity, driven by the direct attachment of the carboxylate to the electron-withdrawing isoxazole ring at the 3-position, ensures predictable ionization in aqueous environments and highly efficient activation during standard peptide-coupling conditions (e.g., using EDC/HOBt or DCC) .
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa = 3.46 |
| Comparator Or Baseline | Extended aliphatic isoxazole acids (pKa ~3.68) and standard aliphatic acids (pKa ~4.5-5.0) |
| Quantified Difference | Stronger acidity by ~0.2 to 1.5 pKa units |
| Conditions | Standard physicochemical prediction and coupling environments |
The specific pKa profile ensures reliable activation and high yields during industrial amide coupling reactions, reducing the need for excessive coupling reagents.
Due to its ability to impart optimal functional selectivity for the GABAAα5 receptor, 5-methylisoxazole-3-carboxylic acid is the premier building block for developing cognitive enhancers and Alzheimer's disease therapeutics. Its specific regiochemistry prevents the off-target α1/α2/α3 binding that causes unwanted sedative effects [1].
The compound's proven superiority over its 3-methyl-5-carboxylate regioisomer in lowering unesterified free fatty acids makes it the ideal starting material for synthesizing nicotinic acid receptor (GPR109a) agonists. It ensures the correct coplanar geometry required for high-affinity receptor binding[2].
In cancer research, 5-methylisoxazole-3-carboxylic acid is utilized to synthesize isoxazole hydrazides that inhibit the system xc- transporter. Its structural stability prevents unwanted ring-closure side reactions during synthesis, ensuring high yields of the active transporter inhibitors[3].
Thanks to its favorable pKa (3.46) and predictable reactivity, this compound is highly suited for automated or large-scale amide coupling workflows. It is frequently used to construct diverse heterocyclic libraries, including aminopyrazole amides and Raf kinase inhibitors, where consistent processability is critical.
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